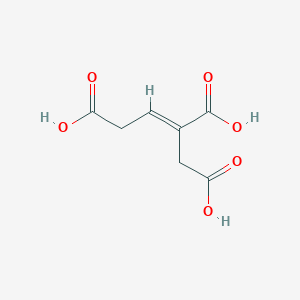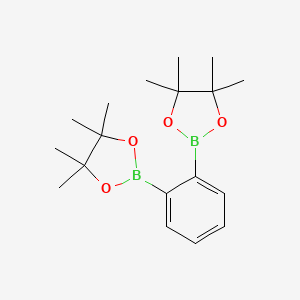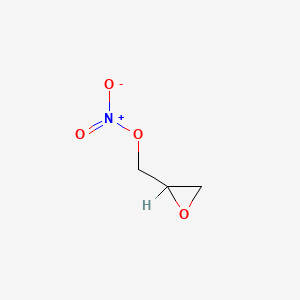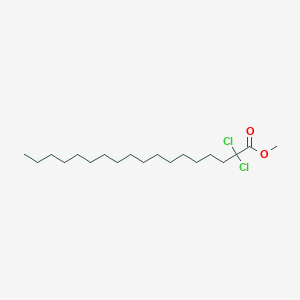
Triglochinic acid
Overview
Description
- Triglochinic acid is a monomeric compound isolated from the tubers of Pinellia pedatisecta Schott .
- It belongs to the class of ketones, aldehydes, and acids.
- Chemical formula: C7H8O6
- Molecular weight: 188.13 g/mol
- This compound is sourced from the plant family Araceae, specifically the genus Pinellia.
Scientific Research Applications
- Triglochinic acid has diverse applications:
Chemistry: It serves as a valuable natural product for chemical studies.
Biology: Researchers explore its biological activities and potential therapeutic effects.
Medicine: Investigations focus on its pharmacological properties.
Industry: It may find applications in specialized industries.
Mechanism of Action
- The exact mechanism by which Triglochinic acid exerts its effects remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Biochemical Analysis
Biochemical Properties
Triglochinic acid is known to interact with various biomolecules, particularly antioxidant enzymes. It enhances the activity of these enzymes, thereby reducing oxidative stress .
Cellular Effects
The effects of this compound on cells are primarily related to its antioxidant properties. By enhancing the activity of antioxidant enzymes, this compound helps to protect cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with antioxidant enzymes. By binding to these enzymes, this compound increases their activity, leading to a reduction in oxidative stress .
Temporal Effects in Laboratory Settings
This compound is stable for two years when stored at the recommended temperature . Its effects on cellular function, such as reducing oxidative stress, can be observed in both in vitro and in vivo studies over this period .
Preparation Methods
- Triglochinic acid can be obtained from the tubers of Pinellia pedatisecta.
- Industrial production methods may involve extraction and purification from these tubers.
Chemical Reactions Analysis
- Triglochinic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: It may participate in substitution reactions.
- Common reagents and conditions used in these reactions would depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions.
Comparison with Similar Compounds
- Triglochinic acid’s uniqueness lies in its specific structure and properties.
- Similar compounds in the same class could include related natural products or synthetic analogs.
Remember that this compound is primarily studied for scientific research purposes, and its applications continue to be explored. If you need further information or have any specific questions, feel free to ask! .
Properties
IUPAC Name |
(E)-but-2-ene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOLJLIMNNJQY-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CC(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CC(=O)O)/C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)




